Dihydroberberin

Übersicht

Beschreibung

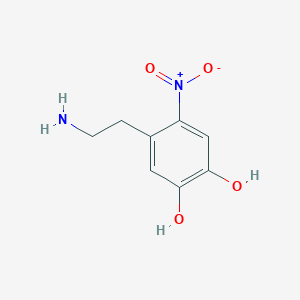

Dihydroberberine is a bioactive form of berberine, an isoquinoline alkaloid found in various plants such as goldenseal and barberry. It is known for its enhanced bioavailability and stability compared to berberine, making it a promising compound for therapeutic applications. Dihydroberberine has gained attention for its potential benefits in managing metabolic disorders, cardiovascular diseases, and other health conditions .

Wissenschaftliche Forschungsanwendungen

Dihydroberberin wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen in verschiedenen Bereichen untersucht:

Chemie:

- Wird als Vorläufer für die Synthese anderer bioaktiver Verbindungen verwendet.

- Untersucht auf seine Rolle in der Katalyse und organischen Synthese .

Biologie:

- Untersucht auf seine Auswirkungen auf den Zellstoffwechsel und Signalwege.

- Es wurde gezeigt, dass es die Darmflora moduliert und die Darmgesundheit verbessert .

Medizin:

- Zeigt Potenzial bei der Behandlung von Diabetes, Fettleibigkeit und Herz-Kreislauf-Erkrankungen.

- Es wurde festgestellt, dass es die Insulinsensitivität verbessert, den Blutzuckerspiegel senkt und den Cholesterin- und Triglyceridspiegel senkt .

Industrie:

- Wird bei der Entwicklung von Nahrungsergänzungsmitteln und Arzneimitteln eingesetzt.

- Es wird auf sein Potenzial zur Verbesserung der Bioverfügbarkeit anderer therapeutischer Wirkstoffe untersucht .

5. Wirkmechanismus

This compound entfaltet seine Wirkungen hauptsächlich durch die Aktivierung der Adenosinmonophosphat-aktivierten Proteinkinase (AMPK). Diese Aktivierung führt zu einer erhöhten Glukoseaufnahme in Muskel- und Leberzellen, einer verbesserten Insulinsensitivität und einem verstärkten Lipidstoffwechsel. Darüber hinaus hemmt this compound den mitochondrialen Atmungs-Komplex I, was zu seinen metabolischen Wirkungen beiträgt .

Molekularziele und Signalwege:

AMPK-Signalweg: Die Aktivierung von AMPK stimuliert die Glukoseaufnahme und die Fettsäureoxidation.

Mitochondrialer Atmungs-Komplex I: Die Hemmung dieses Komplexes reduziert die Zellatmung und erhöht die metabolische Effizienz.

Wirkmechanismus

Target of Action

Dihydroberberine primarily targets the AMP-activated protein kinase (AMPK) . AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in glucose and lipid metabolism . It also targets the Mitochondrial Respiratory Complex I .

Mode of Action

Dihydroberberine interacts with its targets by activating AMPK . This activation stimulates glucose uptake in muscle cells and liver cells, leading to improved insulin sensitivity and lower blood glucose levels . It also inhibits the mitochondrial respiratory complex I .

Biochemical Pathways

Dihydroberberine affects multiple signaling pathways, including the AMPK pathway , nuclear factor κB (NF-κB) , mitogen-activated protein kinase silent information regulator 1 (SIRT-1) , hypoxia-inducible factor 1α (HIF-1α) , vascular endothelial growth factor phosphoinositide 3-kinase (PI3K) , protein kinase B (Akt) , janus kinase 2 (JAK-2) , Ca 2+ channels , and endoplasmic reticulum stress . These pathways are involved in anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activities .

Pharmacokinetics

Dihydroberberine exhibits superior bioavailability compared to berberine . It is rapidly absorbed and can easily pass into the blood . Once absorbed, dihydroberberine is converted back to berberine in the blood where it is absorbed into the tissues . It has a 5-fold better absorption rate compared to berberine .

Result of Action

The activation of AMPK by dihydroberberine leads to improved insulin sensitivity, increased lipid oxidation, and lower blood glucose levels . This results in counteracting increased adiposity, tissue triglyceride accumulation, and insulin resistance .

Action Environment

The action of dihydroberberine can be influenced by environmental factors such as the presence of gut microbiota. For instance, nitroreductases produced by gut microbiota can convert berberine into absorbable dihydroberberine . This conversion enhances the intestinal absorption rate of dihydroberberine, thereby improving its bioavailability .

Biochemische Analyse

Biochemical Properties

DHB interacts with several enzymes, proteins, and other biomolecules. It has been shown to activate AMP-activated protein kinase (AMPK), a key enzyme that regulates energy balance in cells . This interaction plays a significant role in DHB’s biochemical reactions .

Cellular Effects

DHB exerts various effects on different types of cells and cellular processes. It has been shown to lower blood sugar and increase insulin sensitivity, improve lipid profiles, reduce fat storage, and exhibit anti-inflammatory and antioxidant activity . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

DHB exerts its effects at the molecular level through several mechanisms. It activates AMPK, which in turn regulates energy balance within cells . This activation can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of DHB change over time in laboratory settings. For instance, DHB has been shown to produce significantly higher plasma concentrations of berberine than standard berberine . This suggests that DHB may have a higher stability and less degradation over time compared to berberine .

Dosage Effects in Animal Models

In animal models, the effects of DHB vary with different dosages. For example, in mice fed a high-fat diet, treatment with DHB (100 mg/kg/day) markedly reduced adiposity and improved glucose tolerance

Metabolic Pathways

DHB is involved in several metabolic pathways. It has been shown to regulate glycometabolism and lipid metabolism . This regulation could involve interactions with various enzymes or cofactors, and could also include effects on metabolic flux or metabolite levels .

Transport and Distribution

DHB is transported and distributed within cells and tissues. It has been demonstrated that berberine, from which DHB is derived, is rapidly distributed through tissues in the liver, kidneys, muscle, lungs, brain, heart, pancreas, and fat . The exact transporters or binding proteins that DHB interacts with, as well as any effects on its localization or accumulation, require further study.

Subcellular Localization

Berberine, the parent compound of DHB, has been shown to have a major subcellular localization in the mitochondria .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Dihydroberberin kann durch Reduktion von Berberin synthetisiert werden. Eine gängige Methode beinhaltet die Verwendung von Metallhydriden unter alkalischen Bedingungen. Dieser Prozess ist relativ einfach und liefert moderate bis gute Ergebnisse. Die Verwendung von Metallhydriden kann gefährlich sein, und bei der Reaktion können Überreduktionsverunreinigungen entstehen .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound durch katalytische Transferhydrierung hergestellt. Diese Methode beinhaltet die Verwendung eines Katalysators, eines Wasserstoffdonors und eines geeigneten Lösungsmittels, um die Reaktion zu ermöglichen. Der Prozess ist effizient und skalierbar, wodurch er sich für die großtechnische Produktion eignet .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dihydroberberin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um die Struktur der Verbindung zu verändern und ihre therapeutischen Eigenschaften zu verbessern .

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat wieder zu Berberin oxidiert werden.

Reduktion: Die Reduktion von Berberin zu this compound beinhaltet typischerweise Metallhydride wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören Berberin, verschiedene substituierte Derivate von this compound und andere modifizierte Alkaloide .

Vergleich Mit ähnlichen Verbindungen

Dihydroberberin wird häufig mit Berberin verglichen, da es strukturelle Ähnlichkeiten und gemeinsame therapeutische Eigenschaften aufweist. this compound bietet mehrere Vorteile gegenüber Berberin:

Verbesserte Bioverfügbarkeit:

- This compound wird im Darm leichter aufgenommen und wieder zu Berberin umgewandelt, was zu höheren Plasmakonzentrationen und einer verbesserten Wirksamkeit führt .

Reduzierte Nebenwirkungen:

- Es werden niedrigere Dosen von this compound benötigt, um die gleichen therapeutischen Wirkungen wie bei höheren Dosen von Berberin zu erzielen, wodurch das Risiko für Magen-Darm-Beschwerden und andere Nebenwirkungen verringert wird .

Ähnliche Verbindungen:

Berberin: Die Ausgangssubstanz mit geringerer Bioverfügbarkeit.

Oxyberberin: Eine oxidierte Form mit unterschiedlichen pharmakologischen Eigenschaften.

Berberin-Phytosom: Eine Formulierung, die entwickelt wurde, um die Absorption von Berberin zu verbessern

Die einzigartigen Eigenschaften von this compound machen es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und therapeutische Anwendungen und bieten eine verbesserte Bioverfügbarkeit und Wirksamkeit im Vergleich zu seiner Ausgangssubstanz Berberin.

Eigenschaften

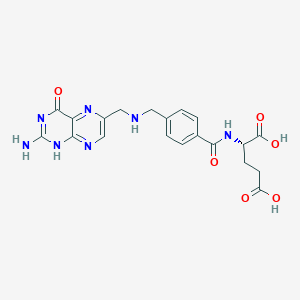

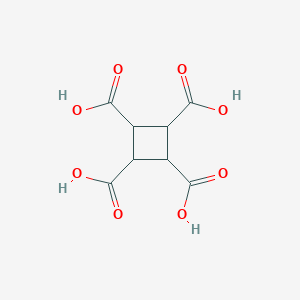

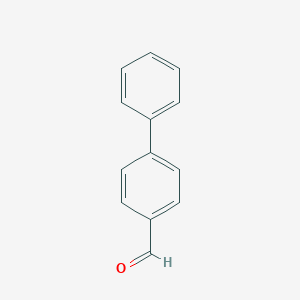

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,7-9H,5-6,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAGOOYMTPGPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=C3C4=CC5=C(C=C4CCN3C2)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197476 | |

| Record name | Dihydroberberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lambertine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033524 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

483-15-8, 120834-89-1 | |

| Record name | Dihydroberberine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroberberine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 483-15-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydroberberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 483-15-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lambertine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033524 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

163 - 164 °C | |

| Record name | Lambertine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033524 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole](/img/structure/B31584.png)

![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B31590.png)